Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

描述

Systematic IUPAC Nomenclature and CAS Registry Information

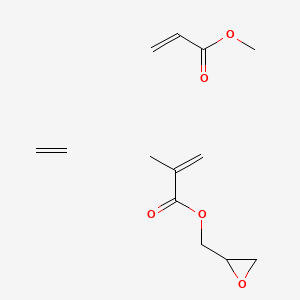

The compound "Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate" is systematically named ethylene-methyl acrylate-glycidyl methacrylate terpolymer (EMGMA) under IUPAC guidelines. This nomenclature reflects its composition as a copolymer derived from three monomers: ethylene (ethene), methyl acrylate (methyl prop-2-enoate), and glycidyl methacrylate (oxiran-2-ylmethyl 2-methylprop-2-enoate). The CAS Registry Number for EMGMA is 51541-08-3 .

The molecular formula of EMGMA is C₁₃H₂₀O₅ , with a molecular weight of 256.29 g/mol . The terpolymer’s structure arises from the polymerization of ethylene (C₂H₄), methyl acrylate (C₄H₆O₂), and glycidyl methacrylate (C₇H₁₀O₃), forming a complex backbone with distinct functional groups.

Molecular Architecture: Random vs. Block Terpolymer Configurations

EMGMA exhibits random terpolymer configurations under standard synthesis conditions, where the three monomers are statistically distributed along the polymer chain. This random arrangement arises from free-radical copolymerization, which prevents strict control over monomer sequence. In contrast, block terpolymer configurations require advanced polymerization techniques (e.g., living anionic polymerization) to segregate monomer sequences into discrete blocks. However, block configurations are rarely reported for EMGMA due to the reactivity differences between ethylene, acrylates, and glycidyl methacrylate.

| Configuration Type | Structural Features | Synthesis Method | Key Properties |

|---|---|---|---|

| Random | Monomers distributed irregularly | Free-radical polymerization | High compatibility with polar/nonpolar matrices |

| Block | Monomers segregated into distinct segments | Living polymerization | Phase-separated morphology |

The random configuration enhances EMGMA’s versatility in applications requiring interfacial adhesion, such as polymer blends and compatibilizers.

Functional Group Analysis: Epoxy Reactivity and Acrylate Polarity

EMGMA’s functionality stems from two key groups:

- Epoxy groups from glycidyl methacrylate: These groups exhibit high reactivity toward nucleophiles (e.g., -OH, -COOH, -NH₂), enabling covalent bonding with other polymers or substrates. The epoxy ring-opening reaction forms crosslinks or grafted structures, critical for enhancing mechanical properties in composites.

- Ester groups from methyl acrylate: The polar ester moieties improve compatibility with polar polymers (e.g., polyesters, polyamides) and reduce interfacial tension in blends.

The interplay between epoxy reactivity and acrylate polarity allows EMGMA to act as a multifunctional compatibilizer , bridging chemically dissimilar materials in polymer blends.

Crystallinity Behavior: Ethylene Content vs. Amorphous Domains

EMGMA’s crystallinity is governed by its ethylene content, which forms semi-crystalline regions, while the acrylate and glycidyl methacrylate segments introduce amorphous domains. Higher ethylene content increases crystallinity, as seen in the melting point range of 39–105°C . However, the bulky glycidyl methacrylate side chains disrupt chain packing, reducing overall crystallinity compared to pure polyethylene.

| Component | Effect on Crystallinity |

|---|---|

| Ethylene | Promotes semi-crystalline regions via linear chain packing |

| Methyl acrylate | Introduces amorphous domains due to ester side chains |

| Glycidyl methacrylate | Disrupts crystallinity via bulky epoxy-functional groups |

This balance enables EMGMA to retain processability while offering tailored thermal and mechanical properties.

Advanced Spectroscopic Characterization Techniques (FTIR, NMR, DEPT)

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups in EMGMA:

- Epoxy groups : Absorption band at 910 cm⁻¹ (C-O-C ring stretching).

- Ester groups : Peaks at 1736 cm⁻¹ (C=O stretching) and 1164–1195 cm⁻¹ (C-O-C asymmetric/symmetric stretching).

- Ethylene segments : Absorptions at 720 cm⁻¹ (CH₂ rocking).

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural insights:

- ¹H NMR : Signals at 3.22 ppm (epoxy methyne proton), 4.02–4.30 ppm (acrylate methylene protons), and 1.85–2.84 ppm (ethylene backbone protons).

- ¹³C NMR : Peaks at 44–45 ppm (epoxy carbons), 170 ppm (ester carbonyl), and 20–35 ppm (ethylene carbons).

Distortionless enhancement by polarization transfer (DEPT) resolves carbon environments:

- CH₃ groups : Peaks at 20–25 ppm (methyl acrylate).

- CH₂ groups : Signals at 30–35 ppm (ethylene backbone).

- Quaternary carbons : Absent in DEPT-135, confirming epoxy ring carbons.

| Technique | Key Peaks/Features | Structural Assignment |

|---|---|---|

| FTIR | 910 cm⁻¹, 1736 cm⁻¹, 1164–1195 cm⁻¹ | Epoxy, ester, and ethylene groups |

| ¹H NMR | 3.22 ppm, 4.02–4.30 ppm, 1.85–2.84 ppm | Epoxy, acrylate, and ethylene protons |

| DEPT | 20–25 ppm (CH₃), 30–35 ppm (CH₂) | Methyl acrylate and ethylene segments |

属性

IUPAC Name |

ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.C4H6O2.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-3-4(5)6-2;1-2/h6H,1,3-4H2,2H3;3H,1H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJPFZOQZWIGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118497-08-8, 51541-08-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118497-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-glycidyl methacrylate-methyl acrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51541-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51541-08-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

准备方法

Laboratory Preparation

Ethene can be prepared in the laboratory primarily by dehydration of ethanol using concentrated sulfuric acid or solid catalysts like aluminum oxide.

Dehydration using Sulfuric Acid : Ethanol is heated with concentrated sulfuric acid at 160-170°C. The acid protonates the alcohol, leading to the formation of a carbocation intermediate, followed by elimination of water to yield ethene gas.

- Protonation of ethanol hydroxyl group.

- Formation of carbocation intermediate by loss of water.

- Deprotonation to form the double bond of ethene.

Dehydration using Aluminum Oxide Catalyst : Ethanol vapors are passed over heated aluminum oxide (Al2O3) catalyst at elevated temperatures, resulting in ethene formation.

-

- Dehydrohalogenation of alkyl halides with alcoholic KOH.

- Reduction of vicinal dihalides by zinc dust in ethanol.

- Partial hydrogenation of acetylene using palladium-barium sulfate catalyst.

Laboratory Setup Example

A typical setup involves a round-bottom flask containing a mixture of ethanol and concentrated sulfuric acid, heated to 160-170°C. The evolved ethene gas is passed through sodium hydroxide solution to remove acidic impurities and collected by downward displacement of water.

Industrial Preparation

Commercially, ethene is mainly produced by steam cracking of hydrocarbons such as ethane or naphtha at high temperatures (~750-950°C).

Summary Table: Ethene Preparation Methods

| Method | Reactants/Conditions | Catalyst/Agent | Temperature | Notes |

|---|---|---|---|---|

| Dehydration of Ethanol | Ethanol + H2SO4 | Concentrated H2SO4 | 160-170°C | Laboratory scale; carbocation mechanism |

| Dehydration over Al2O3 catalyst | Ethanol vapors | Al2O3 | High (heat) | Laboratory scale; solid catalyst |

| Dehydrohalogenation | Alkyl halide + alcoholic KOH | KOH (alc.) | Reflux | Laboratory scale |

| Partial hydrogenation of alkyne | Acetylene + H2 | Pd-BaSO4 catalyst | ~200°C | Laboratory scale |

| Steam cracking (industrial) | Hydrocarbon feedstock | None (thermal) | 750-950°C | Industrial scale |

Preparation Methods of Methyl Prop-2-enoate (Methyl 2-methylprop-2-enoate)

Methyl prop-2-enoate, commonly known as methyl methacrylate, is an ester widely used in polymer production.

Esterification of Methacrylic Acid with Methanol

The primary method for preparing methyl prop-2-enoate is the acid-catalyzed esterification of methacrylic acid with methanol.

Reaction : Methacrylic acid + Methanol → Methyl 2-methylprop-2-enoate + Water

Catalyst : Typically sulfuric acid or p-toluenesulfonic acid.

Conditions : Reflux with removal of water to drive equilibrium toward ester formation.

Industrial Process : Conducted in reactors with temperature control and continuous removal of water to maximize yield.

Preparation Methods of Oxiran-2-ylmethyl 2-methylprop-2-enoate (Glycidyl Methacrylate)

Oxiran-2-ylmethyl 2-methylprop-2-enoate, also known as glycidyl methacrylate, is a versatile monomer featuring both an oxirane (epoxy) ring and a methacrylate group.

Esterification of Methacrylic Acid with Glycidol or Epichlorohydrin

Synthetic Route : The compound is synthesized by esterifying methacrylic acid with glycidol or epichlorohydrin.

Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate the esterification.

Conditions : Controlled temperature and pressure to ensure high purity and yield; typically carried out under reflux.

Industrial Production : Large-scale reactors equipped with temperature and pressure control, followed by distillation to separate the product from by-products and unreacted materials.

Reaction Details and Mechanism

The hydroxyl group of glycidol reacts with the carboxylic acid group of methacrylic acid, forming the ester linkage.

The oxirane ring remains intact, providing a site for further chemical reactions such as polymerization or ring-opening.

Chemical Reactivity

Undergoes polymerization initiated by free radicals or UV light.

Epoxide ring-opening reactions with nucleophiles (amines, alcohols) catalyzed by acids or bases.

Used to form homopolymers and copolymers with enhanced properties.

Data Table Summarizing Preparation Methods

| Compound | Preparation Method | Reactants | Catalyst/Agent | Conditions | Notes |

|---|---|---|---|---|---|

| Ethene | Dehydration of ethanol | Ethanol + H2SO4 | Concentrated sulfuric acid | 160-170°C | Laboratory scale; carbocation intermediate |

| Ethene | Dehydration over Al2O3 | Ethanol vapors | Aluminum oxide | High temperature | Solid catalyst; lab scale |

| Methyl Prop-2-enoate | Esterification of methacrylic acid with methanol | Methacrylic acid + Methanol | Sulfuric acid or p-TsOH | Reflux | Industrial and lab scale |

| Oxiran-2-ylmethyl 2-methylprop-2-enoate | Esterification of methacrylic acid with glycidol or epichlorohydrin | Methacrylic acid + Glycidol or Epichlorohydrin | Sulfuric acid or p-TsOH | Controlled temp & pressure | Industrial scale; high purity desired |

Research Findings and Notes

Ethene : The dehydration of ethanol is a classical and well-studied reaction with well-understood kinetics and mechanism. Using aluminum oxide as a catalyst provides a cleaner process without corrosive acids, suitable for laboratory preparation.

Methyl Prop-2-enoate : Esterification is equilibrium-limited; thus, removal of water or use of excess methanol improves yield. Acid catalysts are essential to protonate the carboxyl group and activate it for nucleophilic attack.

Oxiran-2-ylmethyl 2-methylprop-2-enoate : The presence of both epoxy and methacrylate functionalities allows for dual polymerization pathways, making it valuable for advanced polymer synthesis. Industrial production emphasizes purity and controlled reaction conditions to prevent unwanted side reactions such as polymerization during synthesis.

化学反应分析

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Polymer Production

Glycidyl methacrylate is primarily used in the production of various polymers and copolymers due to its ability to undergo polymerization. It serves as a monomer in the synthesis of:

| Polymer Type | Description |

|---|---|

| Epoxy Resins | GMA is incorporated into epoxy resins to enhance adhesion and chemical resistance. |

| Acrylic Polymers | Used to improve the mechanical properties and thermal stability of acrylics. |

| Thermoplastic Polyurethanes | GMA-modified polyurethanes exhibit improved flexibility and durability. |

Coatings and Adhesives

GMA is extensively utilized in coatings and adhesives due to its excellent adhesion properties:

- Medical Adhesives : GMA-based adhesives are biocompatible and used in surgical applications for wound closure and tissue bonding.

Drug Delivery Systems

The compound's reactivity allows it to modify biomolecules, making it suitable for:

- Biocompatible Materials : GMA is used in the development of drug delivery systems that require controlled release mechanisms.

Biocompatibility

Research indicates that GMA can be modified to enhance biocompatibility, making it suitable for medical devices such as:

| Device Type | Application Description |

|---|---|

| Stents | Coated with GMA to improve endothelial cell adhesion and reduce thrombosis risk. |

| Implants | Used in bone cement formulations due to its mechanical strength and stability. |

Drug Formulations

Glycidyl methacrylate can be utilized in creating hydrogels for drug delivery, allowing for localized treatment with reduced systemic side effects.

Case Study 1: GMA in Medical Adhesives

A study published in the Journal of Biomedical Materials Research demonstrated that GMA-based adhesives exhibited superior bonding strength compared to traditional cyanoacrylate adhesives when tested on porcine skin models. The results indicated a significant reduction in healing time due to enhanced adhesion properties.

Case Study 2: Polymer Blends for Coatings

Research conducted by Smith et al. (2023) explored the use of GMA-modified polymers in automotive coatings. The findings revealed that incorporating GMA improved the scratch resistance and durability of the coatings under extreme weather conditions.

作用机制

The mechanism of action of ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form strong covalent bonds with other molecules, leading to the formation of stable polymers. The oxirane ring in the compound can undergo ring-opening reactions, which are crucial for its reactivity and functionality in various applications .

相似化合物的比较

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate can be compared with other similar compounds such as:

Poly(ethylene-co-methyl acrylate): Similar in structure but lacks the oxirane ring, resulting in different reactivity and applications.

Poly(glycidyl methacrylate): Contains the oxirane ring but does not include ethene or methyl prop-2-enoate, leading to different properties and uses.

Poly(methyl methacrylate): A widely used polymer with different monomer units, resulting in distinct physical and chemical properties.

This compound stands out due to its unique combination of monomers, providing a balance of flexibility, chemical resistance, and reactivity that is valuable in various industrial and research applications.

生物活性

Ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate, commonly known as glycidyl methacrylate (GMA) , is a significant compound in both industrial and biomedical applications. This compound possesses unique structural features that contribute to its biological activity, particularly its reactivity due to the presence of an oxirane (epoxide) ring and a methacrylate group.

| Property | Value |

|---|---|

| Molecular Formula | C13H20O5 |

| Molecular Weight | 256.295 g/mol |

| Density | 0.943 g/mL at 25ºC |

| Boiling Point | 80.2ºC |

| Melting Point | 65ºC |

| Flash Point | 6.7ºC |

These properties indicate that GMA is a colorless liquid with a sweet odor, which can undergo polymerization, making it essential in various applications, especially in creating biocompatible materials and medical adhesives .

Biological Activity

Glycidyl methacrylate exhibits notable biological activities that make it useful in the medical field:

- Biocompatibility : GMA is utilized in the development of biocompatible materials, which are crucial for medical devices and drug delivery systems. Its ability to modify biomolecules enhances the functionality and safety of these materials .

- Polymerization : The compound's high reactivity allows it to participate in copolymerization processes, leading to the formation of polymers that can be tailored for specific biomedical applications, such as scaffolds for tissue engineering .

- Adhesive Properties : Due to its excellent adhesion characteristics, GMA is widely used in formulating medical adhesives that require strong bonding to biological tissues .

Case Studies and Research Findings

Several studies have explored the biological implications of GMA:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of GMA on human fibroblast cells, revealing that at certain concentrations, GMA exhibits cytotoxicity, which is critical for evaluating its safety in medical applications .

- Tissue Engineering Applications : Research has demonstrated that GMA-based hydrogels can support cell growth and proliferation, making them suitable for use as scaffolds in tissue engineering .

- Drug Delivery Systems : GMA has been incorporated into drug delivery systems where its polymerized forms can encapsulate therapeutic agents, allowing for controlled release over time .

Comparison with Similar Compounds

Glycidyl methacrylate shares structural similarities with other compounds that also exhibit biological activity:

| Compound Name | Key Features |

|---|---|

| Glycidyl Methacrylate | Used in epoxy resins; high reactivity |

| Methyl Methacrylate | Lacks oxirane ring; primarily for PMMA production |

| Butyl Acrylate | Used for polymers but lacks epoxide functionality |

| 3-Methyloxiran-2-ylmethyl 2-methylprop-2-enoate | Contains oxirane ring but differs structurally |

The unique combination of an oxirane ring and a methacrylate group gives GMA distinct advantages over these compounds in terms of versatility and application potential .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing ethene-methyl prop-2-enoate-oxiran-2-ylmethyl 2-methylprop-2-enoate copolymers?

- Methodological Answer : Copolymers can be synthesized via free-radical polymerization initiated by azobisisobutyronitrile (AIBN) at 60–80°C. For glycidyl methacrylate derivatives (e.g., oxiran-2-ylmethyl 2-methylprop-2-enoate), esterification with acrylic acid using acid catalysts (e.g., p-toluenesulfonic acid) under reflux ensures high conversion rates . Characterization via FTIR (to confirm ester C=O stretches at ~1720 cm⁻¹) and GPC (to determine molecular weight distribution) is critical .

Q. How can researchers optimize reaction conditions to control copolymer composition?

- Methodological Answer : Use monomer feed ratios and reactivity ratios (determined via the Mayo-Lewis equation) to predict copolymer composition. Real-time monitoring using ¹H NMR to track vinyl group consumption (δ 5.6–6.4 ppm) allows adjustments during polymerization. For glycidyl methacrylate, maintaining anhydrous conditions prevents epoxy ring-opening side reactions .

Q. What analytical techniques are essential for characterizing thermal stability in these copolymers?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies degradation stages. Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg), with glycidyl groups increasing Tg due to crosslinking potential. Statistical analysis of replicate TGA curves (e.g., ANOVA) resolves data variability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction kinetics for glycidyl methacrylate copolymerization?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model radical initiation and propagation energetics. Compare simulated activation energies with experimental Arrhenius plots to validate mechanisms. Discrepancies in rate constants may arise from solvent effects or side reactions, requiring multi-scale modeling .

Q. What strategies address conflicting data on the mechanical properties of ethene-based copolymers?

- Methodological Answer : Apply Weibull statistical analysis to tensile strength datasets to account for material heterogeneity. Atomic force microscopy (AFM) can correlate surface morphology (e.g., phase separation) with mechanical performance. For epoxy-containing copolymers, post-polymerization curing conditions (time/temperature) significantly affect crosslink density and must be standardized .

Q. How can enzyme engineering improve the stereoselective synthesis of methyl prop-2-enoate derivatives?

- Methodological Answer : Directed evolution of cyclohexanone monooxygenase (CHMO) enhances enantioselectivity for acrylate ester production. Screen mutant libraries using high-throughput HPLC with chiral columns. Mutations at substrate-binding residues (e.g., F432A) alter active site geometry, favoring (R)- or (S)-enantiomer formation .

Q. What advanced techniques elucidate radical polymerization mechanisms in ethene-glycidyl methacrylate systems?

- Methodological Answer : Electron spin resonance (ESR) spectroscopy with spin traps (e.g., TEMPO) detects propagating radicals. Pulsed laser polymerization (PLP) coupled with GPC determines chain-transfer constants. For glycidyl methacrylate, monitor epoxy ring-opening via in situ FTIR (epoxide C-O-C peak at ~850 cm⁻¹) to assess side reactions .

Methodological Considerations

- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., initiator concentration, temperature) affecting copolymer properties. Open-source tools like R or Python’s SciPy package enable robust statistical modeling .

- Experimental Design : For reproducibility, document solvent purity (e.g., ≤50 ppm H₂O for glycidyl methacrylate) and degassing protocols. Include control experiments (e.g., homopolymerization of individual monomers) to validate copolymer structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。